molecular formula C9H7NO2 B1198300 4,6-Dihydroxyquinoline CAS No. 3517-61-1

4,6-Dihydroxyquinoline

Cat. No. B1198300
CAS RN: 3517-61-1
M. Wt: 161.16 g/mol
InChI Key: XFALURCRIGINGT-UHFFFAOYSA-N
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Description

4,6-Dihydroxyquinoline, also known as 4,6-DHQ, is a chemical compound that is widely used in scientific research applications. It is a quinoline derivative, a type of heterocyclic aromatic organic compound. 4,6-DHQ is a colorless solid with a melting point of around 250°C. It is soluble in organic solvents such as methanol, dimethyl sulfoxide, and acetonitrile. 4,6-DHQ has a wide range of applications in the scientific research field, and its biochemical and physiological effects are being studied in detail.

Scientific Research Applications

  • Biological Activities : A study found that compounds derived from 2,4-dihydroxyquinoline exhibited antimicrobial, anticancer activities, and DNA protection, suggesting potential pharmaceutical applications (Şener et al., 2018).

  • Microbial Metabolism : Research demonstrated that 2,4-Dihydroxyquinoline (DHQ) is an extracellular metabolite produced by Pseudomonas aeruginosa, a bacterium, implying its role in microbial processes and potential therapeutic applications (Zhang et al., 2008).

  • Antioxidant Properties : Ethoxyquin, a derivative of dihydroquinoline, has been studied for its antioxidant properties and its use in animal feed, suggesting its potential in food preservation and veterinary applications (Blaszczyk et al., 2013).

  • Alkaloid Biosynthesis : The compound has been investigated as an intermediate in the biosynthesis of furoquinoline alkaloids in plants, indicating its role in plant biochemistry and potential in agricultural sciences (Cobet & Luckner, 1971).

  • Chemical Structure Studies : There has been research on the chemical structure and tautomerism of 2,4-dihydroxyquinoline, contributing to a deeper understanding of its chemical properties and potential for chemical engineering applications (Hebanowska et al., 1986).

  • Drug Development : Research on quinoline derivatives, including dihydroxyquinoline, has shown potential in the development of anticancer drugs, highlighting its significance in medicinal chemistry (Sirisoma et al., 2009).

  • Neuroprotective Effects : Studies on novel dihydroquinoline compounds have indicated their potential neuroprotective capacity, suggesting applications in treating neurodegenerative diseases (Lockhart et al., 2001).

  • Genotoxicity Studies : Ethoxyquin's genotoxicity and cytotoxicity have been examined, relevant to food safety and toxicology (Blaszczyk & Skolimowski, 2015).

  • Malaria Drug Research : Research on 8-aminoquinoline therapy for malaria, a related compound, provides insights into the broader applications of quinoline derivatives in tropical medicine (Baird, 2019).

  • Hepatoprotective Properties : A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline showed its potential in reducing liver cell damage, indicating its use in hepatology (Brazhnikova et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALURCRIGINGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331520
Record name 4,6-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,6-Dihydroxyquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3517-61-1
Record name 4,6-Quinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dihydroxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4,6-Dihydroxyquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,6-dihydroxyquinoline in biological systems?

A1: this compound, also known as 6-hydroxykynurenic acid (6-HKA), is a metabolite found in both plants and animals. In mammals, it's part of the tryptophan-kynurenine metabolic pathway, primarily known for its role in serotonin regulation. [] Research has shown its presence in various tissues, including the small intestine of rabbits where it plays a role in regulating serotonin levels. [] Interestingly, higher plasma concentrations of this compound were observed in beef steers with higher average daily gain, suggesting a potential link to metabolic efficiency and growth. []

Q2: How is this compound formed in living organisms?

A2: this compound is generated from the metabolism of tryptophan. Specifically, it is formed from 5-hydroxytryptophan through a pathway involving the enzyme indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring of 5-hydroxytryptophan, leading to the formation of 5-hydroxykynurenine, which is further converted to this compound. This pathway operates alongside the more commonly known route of 5-hydroxytryptophan metabolism involving aromatic L-amino acid decarboxylase and monoamine oxidase. []

Q3: Are there any known therapeutic applications of this compound?

A4: While this compound itself might not be directly used in therapy, its presence and altered levels offer insights into various metabolic processes. For instance, it's being investigated as a potential biomarker for conditions like insulin resistance and type 2 diabetes. [] Understanding its role in these conditions could pave the way for developing targeted therapies and personalized interventions based on an individual's metabolic profile.

Q4: What is the distribution of this compound in plants?

A5: this compound is found in various plant species, particularly in the tobacco plant (Nicotiana tabacum). Interestingly, its concentration varies across different parts of the plant. While it's present in the flowers, stem, and roots, the highest concentration is found in the leaves, increasing throughout the leaf's development and senescence. [] The presence of this compound in plants suggests its potential involvement in plant-specific metabolic pathways, though further research is needed to elucidate these roles.

Q5: How is this compound analyzed in biological samples?

A5: Several analytical methods have been employed for the detection and quantification of this compound in various matrices. These include:

  • Chromatographic techniques: Paper chromatography coupled with fluorimetry has been traditionally used. []
  • Mass spectrometry: Advanced techniques like high-performance chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) are increasingly used for sensitive and accurate measurement of this compound in complex biological samples like serum. []

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